molecular formula C11H8BrNO3 B3263611 Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate CAS No. 377059-68-2

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B3263611
CAS No.: 377059-68-2
M. Wt: 282.09 g/mol
InChI Key: ULDKSOMTGPDKLB-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS: 377059-68-2) is a halogenated oxazole derivative with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.10 g/mol (calculated from ). It is widely utilized in life sciences research as a synthetic intermediate or scaffold for drug discovery . The compound features a bromophenyl group at the 3-position of the oxazole ring and a methyl ester at the 5-position, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDKSOMTGPDKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the oxazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromo vs. Methoxy, Fluoro, and Chlorosulfonyl Groups

Methyl 3-(3-methoxyphenyl)-1,2-oxazole-5-carboxylate (S-17A)
  • CAS: Not explicitly provided, but synthesized in .
  • Molecular Weight: ~235.21 g/mol (C₁₂H₁₁NO₄).
  • Key Differences : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing bromine. This substitution reduces steric bulk compared to bromine and may enhance solubility in polar solvents.
  • Applications : Intermediate in synthesizing HSD17B13 inhibitors for therapeutic development .
Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate
  • CAS : 1119548-36-5 .
  • Molecular Weight: 221.18 g/mol (C₁₁H₈FNO₃).
  • Applications : Marketed as a versatile scaffold for drug discovery .
Ethyl 3-[(chlorosulfonyl)methyl]-1,2-oxazole-5-carboxylate
  • CAS : 2287289-64-7 .
  • Molecular Weight : 253.70 g/mol.
  • Key Differences : The chlorosulfonyl group introduces high reactivity for further functionalization. The ethyl ester (vs. methyl) may alter metabolic stability in biological systems.

Positional Isomerism and Core Modifications

5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic Acid
  • CAS : 887979-15-9 .
  • Key Differences: The carboxylate group at the 3-position (vs.
Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
  • CAS : 109888-54-2 .

Biological Activity

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound belongs to the oxazole class of heterocyclic compounds. Its structure includes a bromophenyl group, which is hypothesized to enhance its biological activity due to the electron-withdrawing nature of the bromine atom. This structural characteristic may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various oxazole derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Candida albicans32.0

These results suggest that this compound has potential as an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A case study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was measured, showing a promising therapeutic profile for inflammatory diseases .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with inflammation and microbial growth. The bromophenyl substituent likely enhances binding affinity to these targets, facilitating more effective modulation of biological pathways.

Comparative Studies

Comparative studies with similar compounds have illustrated the unique efficacy of this compound. For instance, when compared to Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate, the brominated derivative exhibited superior antimicrobial activity against certain bacterial strains . This highlights the importance of substituent selection in optimizing biological activity.

Q & A

Basic: What are the standard synthetic protocols for Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate?

Answer: The synthesis typically involves cyclization of precursors such as β-keto esters or oxime derivatives. For example, oxime intermediates can undergo chlorination followed by cyclization with acetoacetate derivatives . Esterification with methanol is often the final step to introduce the methyl carboxylate group. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize hydrolytic decomposition of the oxazole ring .

Advanced: How can reaction conditions be optimized to reduce by-products during oxazole ring formation?

Answer: Microwave-assisted synthesis or catalysis (e.g., Lewis acids like ZnCl₂) can accelerate cyclization and improve regioselectivity . Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) prevent oxidation of bromophenyl substituents. Monitoring reaction progress via TLC or in-situ IR spectroscopy helps identify optimal quenching times .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • NMR: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl), oxazole protons (δ 6.5–7.0 ppm), and methyl ester (δ 3.8–4.0 ppm) .
  • IR: Strong C=O stretch (~1700 cm⁻¹) for the ester and oxazole ring vibrations (~1600 cm⁻¹) .
  • MS: Molecular ion peak at m/z 297 (C₁₁H₈BrNO₃⁺) and isotopic pattern confirming bromine .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer: Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles and detects disorder. For example, the oxazole ring’s planarity and bromophenyl orientation can be validated. ORTEP-3 visualizes thermal ellipsoids, highlighting regions of dynamic disorder . Hydrogen bonding networks (e.g., C–H⋯O interactions) are analyzed using graph set notation (e.g., S(6) motifs) to confirm packing stability .

Advanced: How are computational methods (DFT) used to address contradictions between experimental and theoretical data?

Answer: Discrepancies in bond lengths (e.g., C–Br vs. calculated values) arise from crystal packing forces. Geometry optimization at the B3LYP/6-311+G(d,p) level compares experimental (X-ray) and theoretical conformers. Ring puckering analysis (Cremer-Pople parameters) quantifies deviations from planarity . Energy frameworks (CrystalExplorer) model intermolecular interactions to explain stability differences .

Basic: What are the key considerations for purity analysis of this compound?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities (e.g., unreacted bromophenyl precursors).
  • Elemental Analysis: Confirms %C, %H, %N within ±0.3% of theoretical values.
  • Melting Point: Sharp range (e.g., 114–116°C) indicates purity; deviations suggest polymorphism or solvate formation .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The 3-bromophenyl group participates in Suzuki-Miyaura couplings (Pd catalysis) with aryl boronic acids. Steric hindrance from the oxazole ring slows transmetallation, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C). Competing protodebromination is minimized using anhydrous solvents (e.g., THF) .

Advanced: How can hydrogen bonding patterns in the crystal lattice predict solubility or stability?

Answer: Strong intermolecular C–H⋯O bonds (2.5–3.0 Å) between ester carbonyl and adjacent oxazole rings enhance lattice energy, reducing solubility in apolar solvents. Graph set analysis (D , R₂²(8) motifs) identifies dimeric aggregates, which correlate with melting point elevation .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicology: Limited data; assume acute toxicity (LD50 extrapolated from similar oxazoles: ~200 mg/kg in rodents).
  • Handling: Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; store under N₂ to prevent hydrolysis .

Advanced: How can structure-activity relationships (SAR) guide biological studies of this compound?

Answer: The bromine atom’s electronegativity and oxazole’s π-deficient nature may enhance interactions with hydrophobic enzyme pockets. Docking studies (AutoDock Vina) against antimicrobial targets (e.g., FabH in E. coli) predict binding affinity. In vitro assays (MIC, IC50) validate predictions, though cytotoxicity must be assessed via MTT assays on mammalian cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Reactant of Route 2
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Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

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